1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H8N4O3 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3/c1-5-10-7(11-15-5)4-12-3-6(2-9-12)8(13)14/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
LPIZTQSNEJWFLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN2C=C(C=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization with Acyl Chlorides
A widely used method involves reacting acetamidoxime with acyl chlorides under basic conditions:
$$
\text{Acetamidoxime + RCOCl} \xrightarrow{\text{Base}} \text{5-Methyl-1,2,4-oxadiazole-3-carboxylic acid derivative}
$$
Conditions :
- Base : Triethylamine (TEA) or pyridine.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–25°C.
Example :
Acetamidoxime reacts with acetyl chloride to form 3-acetyl-5-methyl-1,2,4-oxadiazole, which is subsequently reduced or functionalized.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) enhances reaction efficiency and yield. A representative protocol involves:
- Amidoxime formation : Acetonitrile + hydroxylamine hydrochloride under MWI (100°C, 10 min).
- Cyclization : Reaction with acetic anhydride under MWI (150°C, 5 min).
Advantages :
- Yield : 85–92% (vs. 60–70% for conventional heating).
- Time : <15 min total.
Functionalization of the Oxadiazole Methyl Group
The methyl group at the 5-position of the oxadiazole must be converted to a reactive intermediate (e.g., bromide or iodide) for subsequent coupling with the pyrazole.
Bromination of 5-Methyl-1,2,4-Oxadiazole
Reagents :
- $$ \text{N-Bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$.
- Radical initiator (e.g., AIBN).
Conditions :
- Temperature : 80–100°C.
- Time : 12–24 h.
Outcome :
$$
\text{5-Methyl-1,2,4-oxadiazole} \xrightarrow{\text{NBS}} \text{3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole}
$$
Yield : 70–75%.
Synthesis of 1H-Pyrazole-4-Carboxylic Acid
The pyrazole core is constructed via cyclocondensation of 1,3-diketones with hydrazines, followed by oxidation.
Cyclocondensation and Oxidation
Step 1 :
$$
\text{Dimethyl acetylenedicarboxylate + Hydrazine hydrate} \rightarrow \text{Methyl 1H-pyrazole-4-carboxylate}
$$
Conditions :
- Solvent : Ethanol.
- Temperature : Reflux (78°C).
- Time : 6 h.
Step 2 :
$$
\text{Methyl 1H-pyrazole-4-carboxylate} \xrightarrow{\text{NaOH}} \text{1H-Pyrazole-4-carboxylic acid}
$$
Yield : 80–85%.
Coupling of Oxadiazole and Pyrazole Moieties
The final step involves linking the bromomethyl-oxadiazole to the pyrazole ring.
Nucleophilic Substitution
Reagents :
- 1H-Pyrazole-4-carboxylic acid.
- 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole.
- Base: $$ \text{K}2\text{CO}3 $$ or $$ \text{NaH} $$.
Conditions :
- Solvent : Dimethylformamide (DMF).
- Temperature : 60–80°C.
- Time : 12–18 h.
Reaction :
$$
\text{1H-Pyrazole-4-carboxylic acid + 3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole} \xrightarrow{\text{Base}} \text{Target Compound}
$$
Yield : 65–70%.
Mitsunobu Coupling
Alternative method for improved regioselectivity:
- Reagents : DIAD, $$ \text{PPh}_3 $$.
- Solvent : THF.
- Temperature : 0°C to room temperature.
Optimization and Challenges
Purification Difficulties
- Issue : Byproducts from incomplete cyclization or coupling.
- Solution : Column chromatography (silica gel, eluent: ethyl acetate/hexane).
Protecting Group Strategies
- Carboxylic acid protection : Methyl ester formation during pyrazole synthesis to prevent side reactions.
- Deprotection : Hydrolysis with aqueous $$ \text{LiOH} $$ or $$ \text{HCl} $$.
Data Tables
Table 1. Comparison of Oxadiazole Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Time |
|---|---|---|---|
| Classical Cyclization | Acetamidoxime + Acetyl Chloride, TEA, DCM | 70 | 6 h |
| Microwave-Assisted | Acetamidoxime + Ac₂O, MWI | 90 | 15 min |
Table 2. Coupling Reaction Outcomes
| Method | Base/Solvent | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | 68 |
| Mitsunobu Coupling | DIAD, PPh₃, THF | 78 |
Chemical Reactions Analysis
Types of Reactions
1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated the antimicrobial potential of derivatives of pyrazole compounds. For instance, studies have shown that certain pyrazole derivatives exhibit significant inhibitory effects against various bacterial strains. A specific study highlighted the synthesis of 1H-pyrazole derivatives that showed promising results against Escherichia coli and Staphylococcus aureus, indicating potential for development into antimicrobial agents .
Anticancer Properties
The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation. For example, a study reported that certain pyrazole derivatives could inhibit the growth of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Pesticidal Activity
The compound's structural features suggest potential applications in agrochemicals as well. Pyrazole derivatives have been investigated for their effectiveness as pesticides. Research indicates that some pyrazole-based compounds can act as effective fungicides, targeting plant pathogens and improving crop yields .
Synthesis Techniques
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. A notable method includes the acylation of hydrazines followed by cyclization reactions that yield functionalized pyrazoles with high yields and purity .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the pyrazole core, oxadiazole substituent, or carboxylic acid group. Below is a detailed analysis of key analogs:
Pyrazole-4-Carboxylic Acid Derivatives
- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (2a-e): Synthesized via hydrolysis of ester precursors under basic conditions (10% NaOH, methanol reflux), this derivative lacks the oxadiazole substituent but shares the pyrazole-4-carboxylic acid backbone.
- 5-(1-Phenyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid (CID 75356059): This compound replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring and introduces a phenyl group on the pyrazole. Computational analysis (SMILES: C1=CC=C(C=C1)N2C=C(C=N2)C3=C(C=NO3)C(=O)O) suggests reduced metabolic stability compared to 1,2,4-oxadiazole derivatives, as 1,2-oxazoles are more prone to enzymatic degradation .
Oxadiazole-Modified Analogs
- 3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 39): While structurally distinct (pyrrole core instead of pyrazole), this analog shares the 5-methyl-1,2,4-oxadiazole substituent.
- 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid: Substituting pyrazole with imidazole and methyl with ethyl on the oxadiazole, this analog (MolFormula: C9H10N4O3) has a higher molecular weight (230.20 g/mol) than the target compound (C9H8N4O3, 236.18 g/mol).
Commercial Availability and Purity
- The target compound’s discontinued status contrasts with active analogs like Methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate (QV-2481), which is available at 90% purity. This suggests that minor structural changes (e.g., ester vs. carboxylic acid groups) significantly impact synthesis feasibility or market demand .
Research Implications
- Synthetic Challenges : The target compound’s discontinued status may reflect difficulties in optimizing yield or purity, as seen in Compound 39’s 15% yield despite high purity .
- Bioisosteric Potential: The 1,2,4-oxadiazole moiety’s metabolic stability could make the compound valuable in drug design, though imidazole or pyrrole analogs may offer better solubility or activity profiles .
- Structural Optimization : Substituting methyl with ethyl on the oxadiazole (e.g., ) or introducing electron-withdrawing groups (e.g., trifluoromethyl in Compound 39) could fine-tune physicochemical properties for specific applications .
Biological Activity
The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid is a notable member of the oxadiazole and pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The 1,2,4-oxadiazole and pyrazole frameworks are recognized for their pharmacological significance. Compounds featuring these moieties exhibit a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties . The specific compound in focus has shown promise in drug discovery due to its unique structural characteristics.
2. Synthesis
The synthesis of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The process can be summarized as follows:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Formation of oxadiazole ring | Heating with suitable reagents |
| 2 | Introduction of pyrazole moiety | Condensation reactions |
| 3 | Carboxylation | Reaction with carboxylic acid derivatives |
This synthetic pathway allows for the modification of various functional groups to enhance biological activity .
3.1 Anticancer Activity
Research indicates that derivatives of oxadiazoles and pyrazoles possess significant anticancer properties. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values in the low micromolar range against human colon adenocarcinoma and breast cancer cell lines .
3.2 Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit pro-inflammatory cytokines and reduce edema in animal models . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
3.3 Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. Compounds similar to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid have exhibited activity against a range of pathogens, including bacteria and fungi . The presence of the oxadiazole ring appears to enhance this activity.
4. Case Studies
Several studies have highlighted the biological effects of compounds related to 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid :
Case Study 1: Anticancer Efficacy
In a study published in PubMed Central, a series of oxadiazole derivatives were tested against multiple cancer cell lines. One derivative showed an IC50 value of approximately 92.4 µM across various cancer types .
Case Study 2: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazole derivatives in carrageenan-induced edema models. The tested compounds exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs .
5. Conclusion
The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid represents a promising candidate in drug development due to its diverse biological activities. Its synthesis is well-established, and ongoing research continues to unveil its potential therapeutic applications.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly used to prepare 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole intermediates can be generated by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines, followed by hydrolysis to yield the carboxylic acid derivative . Oxadiazole ring formation often involves cyclization of amidoxime precursors using reagents like acetic anhydride or carbodiimides. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products .
Q. How is structural characterization performed for this compound and its intermediates?
- Methodological Answer : Structural elucidation relies on spectroscopic techniques:
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid moiety) .
- NMR : - and -NMR confirm regiochemistry of pyrazole and oxadiazole substituents. For example, pyrazole C-4 proton signals appear as singlets due to symmetry .
- X-ray crystallography : Provides definitive proof of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Initial bioactivity assays include:
- Enzyme inhibition : Testing against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric or colorimetric substrates .
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Standardized protocols : Replicate assays under controlled conditions (e.g., pH, serum content) to minimize variability .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methyl groups on oxadiazole) to isolate pharmacophoric features .
- Computational docking : Compare binding affinities with homologous targets (e.g., COX-2 vs. COX-1) using software like AutoDock Vina to rationalize selectivity .
Q. What experimental design considerations are critical for optimizing synthetic yield and purity?
- Methodological Answer : Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but may require rigorous drying to prevent hydrolysis .
- Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate oxadiazole formation .
- Purification techniques : Use preparative HPLC or recrystallization (e.g., from ethanol/water mixtures) to isolate high-purity products .
Q. How can stability issues during storage and handling be mitigated?
- Methodological Answer : Stability challenges (e.g., hygroscopicity, oxidative degradation) require:
- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to limit light/moisture exposure .
- Compatibility testing : Assess degradation in common solvents (e.g., DMSO stock solutions) via accelerated stability studies (40°C/75% RH for 4 weeks) .
- Analytical monitoring : Track decomposition using LC-MS or -NMR to detect hydrolysis products (e.g., free carboxylic acid from ester precursors) .
Q. What computational approaches validate the compound’s electronic and geometric properties?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity prediction .
- Frontier molecular orbitals (HOMO/LUMO) : Correlate with redox behavior and charge-transfer interactions .
- Thermodynamic stability : Compare optimized geometries with X-ray data to assess conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
